molecular formula C13H13N5O2S B2853476 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119392-04-9

4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2853476
CAS RN: 1119392-04-9
M. Wt: 303.34
InChI Key: USDRUZGFUCSHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 belongs to the class of diazaquinazoline compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical compound 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is structurally related to various heterocyclic compounds that have been studied for their unique reactivity and potential applications in chemical synthesis. For instance, compounds with imino and diazaquinazoline moieties have been investigated for their cycloaddition reactions, which are fundamental in synthesizing heterocyclic structures. L'abbé et al. (1991) explored cycloaddition-elimination reactions of 4-methyl-5-(substituted)-imino-Δ2-1,2,3,4-thiatriazolines with isocyanates, showcasing the potential of similar structures in forming complex heterocyclic compounds (L'abbé, Weyns, Sannen, Delbeke, & Toppet, 1991).

Polymer Synthesis

The synthesis of polymers utilizing heterocyclic compounds as building blocks is a growing field of research. The presence of reactive functional groups such as imino and diazquinazoline offers pathways to creating novel polymeric materials. Weber and Stadler (1988) discussed the synthesis of hydrophilic-hydrophobic two-component polymer networks using 1,2,4-triazoline-3,5-dione groups, highlighting the versatility of such heterocyclic compounds in crosslinking different polymer types to achieve desired material properties (Weber & Stadler, 1988).

Antimicrobial and Cytotoxic Potential

The exploration of heterocyclic compounds for biological activities, such as antimicrobial and cytotoxic effects, is a critical area of pharmaceutical research. Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline, demonstrating inhibitory effects on the growth of cancer cell lines. This study indicates the potential of structurally related compounds, like this compound, in contributing to the development of new therapeutic agents (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).

properties

IUPAC Name

4-amino-3-propyl-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-2-5-18-10(14)8-9(16-13(18)20)12(19)17-11(15-8)7-4-3-6-21-7/h3-4,6H,2,5,14H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZAKVYZRZNZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.